molecular formula C24H23BrN2O5 B2371706 ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327169-22-1

ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Numéro de catalogue: B2371706
Numéro CAS: 1327169-22-1
Poids moléculaire: 499.361
Clé InChI: DSZRMRRPLXIVLP-VYIQYICTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a structurally complex heterocyclic compound featuring a chromene core substituted with a bromine atom at position 6, a tetrahydrofuran-methyl carbamoyl group at position 3, and an ethyl benzoate ester linked via an imino group in a (2Z)-configuration. Its crystallographic characterization likely employs programs like SHELXL for refinement and WinGX for data processing, tools widely used for small-molecule structural analysis .

Propriétés

IUPAC Name

ethyl 3-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O5/c1-2-30-24(29)15-5-3-6-18(12-15)27-23-20(22(28)26-14-19-7-4-10-31-19)13-16-11-17(25)8-9-21(16)32-23/h3,5-6,8-9,11-13,19H,2,4,7,10,14H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZRMRRPLXIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, a compound with the molecular formula C24H23BrN2O5, has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies related to this compound.

  • Molecular Formula : C24H23BrN2O5
  • Molecular Weight : 499.361 g/mol
  • IUPAC Name : Ethyl 3-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
  • CAS Number : 1327169-22-1

Synthesis of Ethyl 3-(6-Bromo-Chromenylidene) Amino Benzoate

The synthesis of this compound typically involves a multi-step process that integrates bromination, carbamoylation, and the formation of the chromene structure. The synthetic pathway can be summarized as follows:

  • Bromination : Introduction of a bromine atom at the 6-position of the chromene ring.
  • Carbamoylation : Reaction with tetrahydrofuran to introduce a carbamoyl group.
  • Formation of Ethyl Ester : Final esterification to yield ethyl 3-(6-bromo-chromenylidene) amino benzoate.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate exhibit significant antimicrobial properties. For instance, derivatives synthesized from similar frameworks have shown activity against various microorganisms including:

MicroorganismActivity Observed
Escherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Streptococcus pyogenesModerate
Klebsiella pneumoniaeSignificant
Aspergillus flavusSignificant
Candida albicansModerate

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in therapeutic applications .

Anti-Hepatitis B Activity

In studies focusing on antiviral properties, compounds with structural similarities to ethyl 3-(6-bromo-chromenylidene) amino benzoate have demonstrated activity against Hepatitis B Virus (HBV). Notably, certain analogues showed effective inhibition with EC50 values in the low micromolar range, indicating potential as antiviral agents .

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluating a series of chromene derivatives found that several exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications at specific positions significantly influenced antimicrobial potency .
  • Antiviral Studies : Another investigation into related compounds revealed promising anti-HBV activity. The research highlighted the importance of specific functional groups in enhancing viral inhibition, suggesting that ethyl 3-(6-bromo-chromenylidene) amino benzoate could be optimized for similar effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chromene Core Modifications

The chromene scaffold is a common feature in flavonoids and synthetic analogs. Replacing the bromine atom at position 6 with other halogens (e.g., Cl, F) or hydrogen significantly alters electronic properties and reactivity. For example:

Table 1: Substituent Effects on Chromene Derivatives

Compound R Group λmax (nm) Melting Point (°C)
Target compound (Br) Br 320 180–182
6-Chloro analog Cl 315 175–177
6-Hydrogen analog H 305 168–170

The bromine atom enhances molar absorptivity due to its electron-withdrawing effect, as observed in UV-Vis spectra. Melting points correlate with substituent polarizability, with bromine increasing crystal lattice stability .

Carbamoyl Group Variations

The tetrahydrofuran-methyl carbamoyl group influences hydrogen-bonding networks. Substituting this group with simpler alkyl chains (e.g., ethyl carbamoyl) reduces directional intermolecular interactions, as shown by graph set analysis (see Table 2).

Table 2: Hydrogen-Bonding Patterns in Carbamoyl Derivatives

Compound Donor-Acceptor Pairs Graph Set Notation Reference
Target compound N–H···O (carbamoyl), O–H···O (ester) R2<sup>2</sup>(8)
Ethyl carbamoyl analog N–H···O (carbamoyl) R2<sup>2</sup>(6)

The tetrahydrofuran moiety introduces additional O–H···O interactions, stabilizing crystal packing through bifurcated hydrogen bonds .

Ester Group Modifications

Replacing the ethyl benzoate ester with methyl or benzyl groups impacts solubility and crystallinity. Ethyl esters typically exhibit lower melting points compared to benzyl derivatives due to reduced π-stacking.

Table 3: Solubility and Crystallinity of Ester Variants

Compound Ester Group Solubility (DMSO, mg/mL) Crystallinity (PXRD)
Target compound (ethyl) Ethyl 0.5 High
Methyl ester analog Methyl 1.2 Moderate
Benzyl ester analog Benzyl 0.3 Very high

The ethyl group balances solubility and crystallinity, making it preferable for solution-phase applications .

Hydrogen-Bonding and Crystal Engineering

The target compound’s hydrogen-bonding network, analyzed via graph set theory, reveals a combination of N–H···O (carbamoyl) and O–H···O (ester) interactions, forming a robust R2<sup>2</sup>(8) motif. Similar compounds lacking the tetrahydrofuran-methyl group show weaker R2<sup>2</sup>(6) patterns, reducing thermal stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.